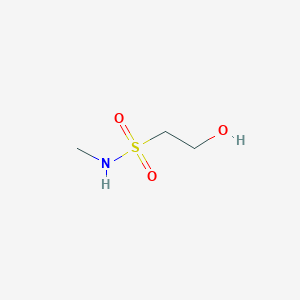![molecular formula C15H18N2O4S B2395914 N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide CAS No. 2361878-03-5](/img/structure/B2395914.png)
N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide, also known as DTZP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DTZP is a thiazepane derivative that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide in cancer cells is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide has been shown to have several biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide in lab experiments is its unique chemical structure, which makes it a promising candidate for further investigation. However, one of the limitations of using N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand the mechanism of action of N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide in cancer cells and to determine its efficacy in vivo. Additionally, N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide has potential applications in the field of antimicrobial research, and further studies are needed to explore its potential in this area. Finally, the unique chemical structure of N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide makes it a promising candidate for the development of new drugs with improved efficacy and fewer side effects.
Conclusion
In conclusion, N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its unique chemical structure makes it a promising candidate for further investigation, particularly in the areas of cancer treatment and antimicrobial research. Further studies are needed to fully understand the mechanism of action of N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide and to determine its efficacy in vivo.
Synthesis Methods
The synthesis of N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide involves a multi-step process that includes the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-(1,1-dioxo-1,4-thiazepane-4-carbonyl)thiosemicarbazide. This intermediate is then reacted with prop-2-enoyl chloride in the presence of a base to yield N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide.
Scientific Research Applications
N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of research has been its use as a potential anticancer agent. Studies have shown that N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia.
properties
IUPAC Name |
N-[4-(1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-2-14(18)16-13-6-4-12(5-7-13)15(19)17-8-3-10-22(20,21)11-9-17/h2,4-7H,1,3,8-11H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMFBFCDPMSKPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCS(=O)(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2395831.png)




![1-ethyl-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2395840.png)

![3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2395844.png)
![(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2395845.png)



![3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2395852.png)
